

Ertapenem: A Comprehensive Guide to its Pharmacological Properties for Research Applications

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Compound of Interest

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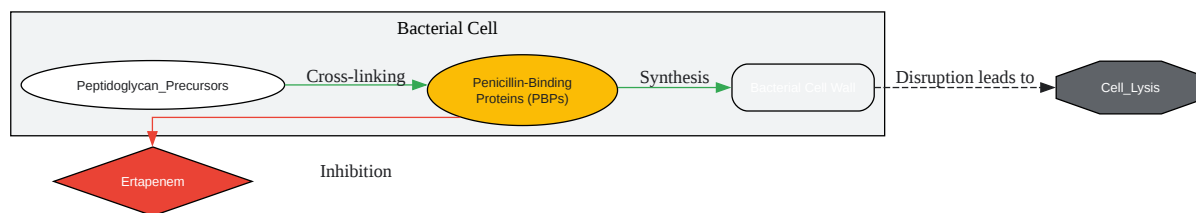
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a parenteral carbapenem antibiotic belonging to the β -lactam class, distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for a convenient once-daily dosing regimen.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of ertapenem, designed to support research and drug development endeavors.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] This action is mediated through its binding to essential penicillin-binding proteins (PBPs), which are crucial enzymes in the terminal stages of peptidoglycan synthesis.[6][7] The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][8] In *Escherichia coli*, ertapenem demonstrates a high affinity for PBPs 2 and 3, and also binds to PBPs 1a, 1b, 4, and 5.[6][9] Its stability against hydrolysis by a wide variety of β -lactamases, including penicillinases, cephalosporinases, and extended-spectrum β -lactamases (ESBLs), contributes significantly to its broad spectrum of activity.[3][7]



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Caption: Mechanism of action of Ertapenem.

Spectrum of Activity

Ertapenem is characterized by its potent activity against a wide array of common community-acquired pathogens.[2][10] It is highly effective against Enterobacteriaceae, including ESBL-producing strains.[9][11] Its spectrum also encompasses many Gram-positive aerobes and a broad range of anaerobic bacteria.[3][12] However, a notable feature of ertapenem is its limited activity against *Pseudomonas aeruginosa* and *Acinetobacter* species.[9][10] It is also not active against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus faecium*. [6][11]

Table 1: In Vitro Activity of Ertapenem Against Selected Pathogens

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	≤0.015	0.03
Klebsiella pneumoniae	0.03	0.06
Streptococcus pneumoniae (penicillin-susceptible)	≤0.015	0.03
Haemophilus influenzae	0.25	0.5
Bacteroides fragilis	0.25	1
Pseudomonas aeruginosa	>16	>16
Acinetobacter baumannii	>16	>16

Note: MIC values can vary based on the testing methodology and geographical location of isolates. The data presented is a summary from multiple sources for illustrative purposes.[\[13\]](#)
[\[14\]](#)[\[15\]](#)

Pharmacokinetics

The pharmacokinetic profile of ertapenem is a key differentiator from other carbapenems, enabling once-daily administration.[\[16\]](#)

Table 2: Key Pharmacokinetic Parameters of Ertapenem in Healthy Adults (1 g Intravenous Dose)

Parameter	Value	Reference
Peak Plasma Concentration (C _{max})	~155 mg/L (total drug)	[14]
Time to Peak Concentration (T _{max})	~0.5 hours (end of infusion)	[17]
Area Under the Curve (AUC ₀₋₂₄)	~422 mg·h/L (blister fluid), ~694 mg·h/L (plasma)	[10]
Volume of Distribution (V _d)	~0.12 L/kg	[18]
Plasma Protein Binding	~85-95% (concentration-dependent)	[10][17]
Elimination Half-life (t _{1/2})	~4 hours	[10][19]
Total Body Clearance (CL)	~27-30 mL/min	[17]
Renal Clearance	~12.8 mL/min (intact drug)	[10]
Primary Route of Elimination	Renal (approximately 80% of the dose recovered in urine as active drug and metabolite)	[10]

Ertapenem exhibits concentration-dependent plasma protein binding, primarily to albumin.[17][20] At lower concentrations (<50 µg/mL), it is approximately 95% bound, which decreases to about 92% at higher concentrations (150 µg/mL).[17][19] This high degree of protein binding contributes to its long elimination half-life.[3]

Pharmacodynamics

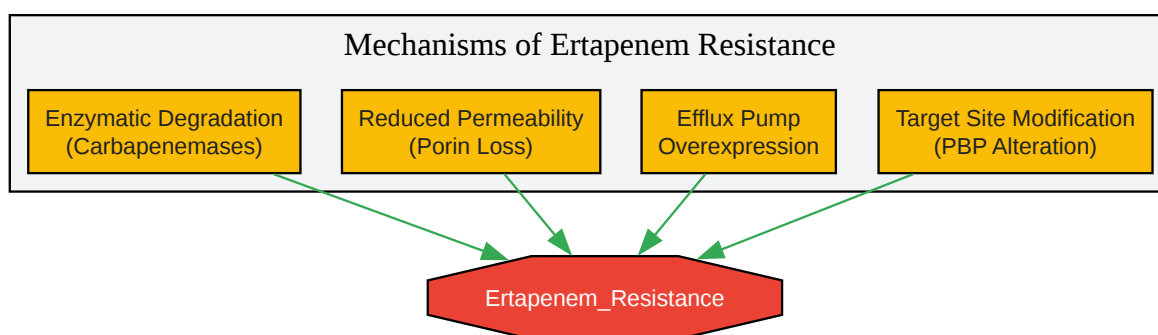
The bactericidal activity of ertapenem, like other β-lactam antibiotics, is time-dependent.[7] The key pharmacodynamic index predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[18][21] For carbapenems, a %fT > MIC of ≥ 40% is generally associated with optimal bactericidal effect.[18][22]

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms:

- **Enzymatic Degradation:** Production of carbapenemases, which are β -lactamases capable of hydrolyzing carbapenems (e.g., KPC, VIM, IMP, NDM).[4][14]
- **Reduced Permeability:** Alterations or loss of outer membrane porins (in Gram-negative bacteria), which restricts the entry of ertapenem into the periplasmic space.[23][24]
- **Efflux Pumps:** Overexpression of multidrug efflux pumps that actively transport ertapenem out of the bacterial cell.[6][25]
- **Target Site Modification:** Alterations in penicillin-binding proteins that reduce their affinity for ertapenem.[6]

The combination of β -lactamase production (such as an ESBL or AmpC) with porin loss is a significant mechanism of ertapenem resistance in Enterobacteriaceae.[23][24]



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Caption: Mechanisms of bacterial resistance to Ertapenem.

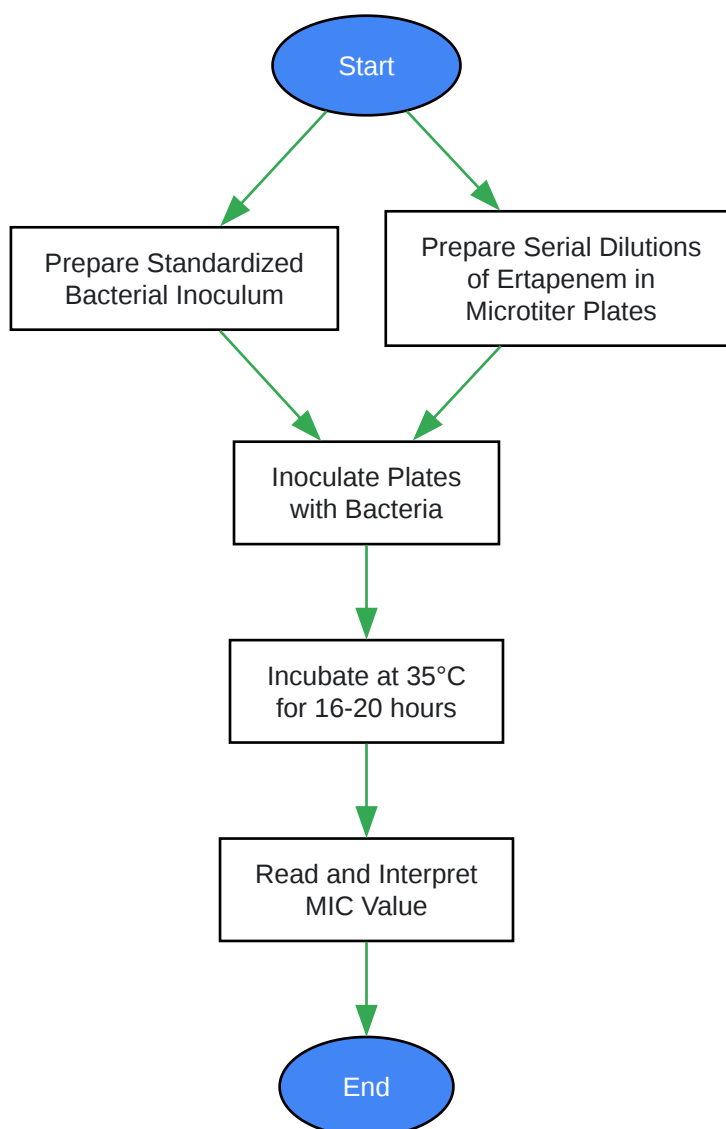
Experimental Protocols for Research Applications

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[13]

Methodology:

- **Preparation of Ertapenem Stock Solution:** Prepare a stock solution of ertapenem powder in a suitable solvent as per the manufacturer's instructions and CLSI guidelines.
- **Preparation of Microdilution Plates:** Perform serial two-fold dilutions of the ertapenem stock solution in cation-adjusted Mueller-Hinton broth (for non-fastidious organisms) in 96-well microtiter plates to achieve a range of final concentrations.[\[13\]](#)
- **Inoculum Preparation:** Culture the bacterial isolate on an appropriate agar medium overnight. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[\[13\]](#)
- **Inoculation and Incubation:** Inoculate the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.[\[13\]](#)
- **MIC Determination:** The MIC is defined as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.[\[13\]](#)



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Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Efficacy Assessment: Neutropenic Murine Thigh Infection Model

This animal model is widely used to evaluate the in vivo efficacy of antimicrobial agents and to establish pharmacokinetic/pharmacodynamic (PK/PD) targets.[21][26]

Methodology:

- Animal Model: Typically, female ICR or BALB/c mice are used.[21][26]

- Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[21]
- Infection: A standardized inoculum of the test organism (e.g., *S. pneumoniae*, *K. pneumoniae*) is injected into the thigh muscle of the mice.[26]
- Treatment: Ertapenem treatment is initiated at a specified time post-infection (e.g., 2 hours). The dosing regimen is designed to simulate human pharmacokinetic profiles.[26]
- Efficacy Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised and homogenized. The homogenates are serially diluted and plated to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial density compared to untreated control animals.[21][26]

Conclusion

Ertapenem remains a valuable antimicrobial agent for research and clinical applications due to its broad spectrum of activity against common pathogens and its favorable pharmacokinetic profile. A thorough understanding of its pharmacological properties, including its mechanism of action, spectrum, PK/PD parameters, and mechanisms of resistance, is crucial for its appropriate use in research settings and for the development of new therapeutic strategies. This guide provides a foundational resource for scientists and researchers working with this important carbapenem antibiotic.

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